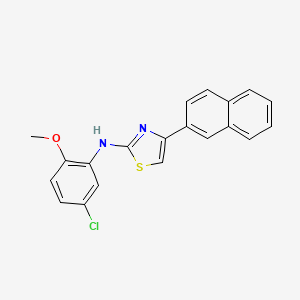
N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as CMN, is a thiazole derivative compound used in various scientific research applications. It is an important tool for scientists to study the biochemical and physiological effects of various compounds. CMN has been used in laboratory experiments to study the effects of various compounds on cell physiology and metabolism. CMN has also been used to study the mechanism of action of various compounds, as well as to evaluate the effects of various compounds on the body. CMN has been found to have a variety of advantages and limitations in laboratory experiments, which makes it a useful tool for researchers.
Aplicaciones Científicas De Investigación
Plastic Scintillators and Luminescent Dyes
Plastic scintillators, incorporating polymethyl methacrylate with various luminescent dyes, demonstrate significant potential in scientific research. These materials exhibit stability and efficiency in scintillation, optical transparency, and resistance to thermal, light, and radiation damage. The use of specific luminescent activators and wavelength shifters enhances their properties and applications in detecting and measuring ionizing radiation (Salimgareeva & Kolesov, 2005).
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution techniques offer a critical approach in asymmetric organic synthesis, providing high enantioselectivity and yield for various compounds. This method's importance lies in its application in producing enantiopure compounds, essential in pharmaceuticals and materials science. The development of chiral catalysts for asymmetric reactions highlights the method's significance in synthetic chemistry (Pellissier, 2011).
Synthesis and Biological Activities of Naphthoquinones
Naphthoquinones, particularly lawsone and its derivatives, show promising potential in treating various diseases due to their extensive biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. The chemical modification of the naphthoquinone ring can modulate these activities, positioning naphthoquinones at the center of multiple research areas. Lawsone and its synthetic nitrogen-containing derivatives represent a significant interest for future pharmacological developments (López et al., 2014).
Application of N-Halo Reagents in Organic Synthesis
N-Halo reagents play a crucial role in various organic functional group transformations, including oxidation, halogenation, acylation, and aziridination. These reagents are instrumental in synthesizing new chemical entities, demonstrating their versatility and importance in organic synthesis. The development and application of N-halo reagents in creating novel compounds and reaction pathways contribute significantly to advancing organic chemistry (Kolvari et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-24-19-9-8-16(21)11-17(19)22-20-23-18(12-25-20)15-7-6-13-4-2-3-5-14(13)10-15/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFHQQNYLCBULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

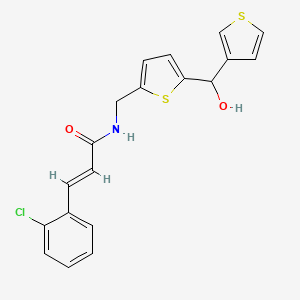

![4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione](/img/structure/B2562911.png)
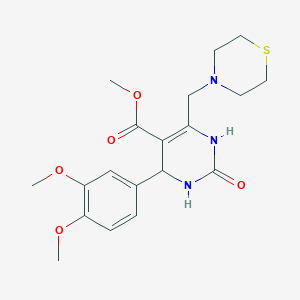
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)
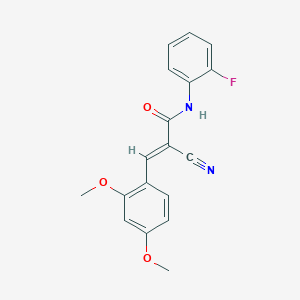

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)
![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)
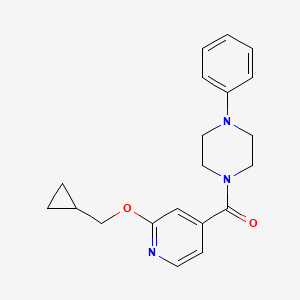

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)
